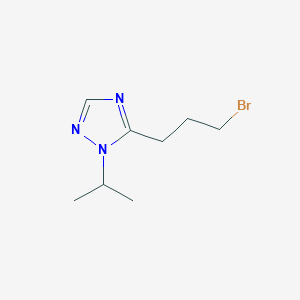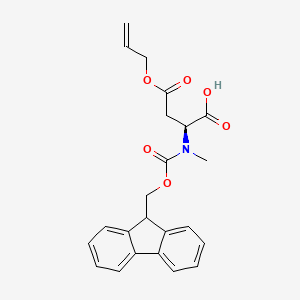
Fmoc-N-Me-Asp(OAll)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Me-Asp(OAll)-OH: is a derivative of aspartic acid, commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated nitrogen (N-Me), and an allyl ester (OAll) protecting group on the aspartic acid side chain. These modifications make it a valuable intermediate in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Asp(OAll)-OH typically involves several steps:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is protected using an allyl ester (OAll) group.
Methylation of Nitrogen: The nitrogen atom is methylated to form N-Me-Asp(OAll).
Fmoc Protection: The amino group is protected with the Fmoc group.
Industrial Production Methods
Industrial production methods may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings.
化学反応の分析
Types of Reactions
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Substitution Reactions: Allyl ester group can be removed using palladium catalysts.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Palladium Catalysts: Used for allyl ester deprotection.
Carbodiimides (e.g., DIC, EDC): Used for peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: Formed through coupling reactions.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Peptide Synthesis (SPPS): Facilitates the stepwise assembly of peptides on a solid support.
Biology
Protein Engineering: Used in the design and synthesis of modified proteins.
Enzyme Studies: Helps in the study of enzyme-substrate interactions.
Medicine
Drug Development: Used in the synthesis of peptide-based drugs.
Diagnostic Tools: Incorporated into diagnostic assays for detecting specific proteins or peptides.
Industry
Biotechnology: Used in the production of recombinant proteins.
Pharmaceuticals: Integral in the development of new therapeutic agents.
作用機序
The mechanism of action of Fmoc-N-Me-Asp(OAll)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The allyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The methylation of the nitrogen atom can influence the peptide’s conformation and stability.
類似化合物との比較
Similar Compounds
Fmoc-Asp(OAll)-OH: Lacks the methylation on the nitrogen atom.
Boc-N-Me-Asp(OAll)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Fmoc-N-Me-Glu(OAll)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-N-Me-Asp(OAll)-OH: is unique due to the combination of Fmoc protection, nitrogen methylation, and allyl ester protection, making it highly versatile in peptide synthesis.
特性
分子式 |
C23H23NO6 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)27)24(2)23(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,26,27)/t20-/m0/s1 |
InChIキー |
HTDWMNDUFNXBIA-FQEVSTJZSA-N |
異性体SMILES |
CN([C@@H](CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CN(C(CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-bis(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B15328679.png)
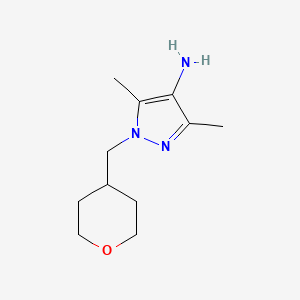

![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)
![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)
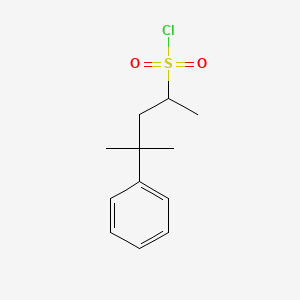

![1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B15328727.png)
![N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328730.png)

![5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B15328737.png)
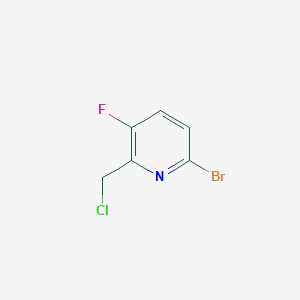
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
